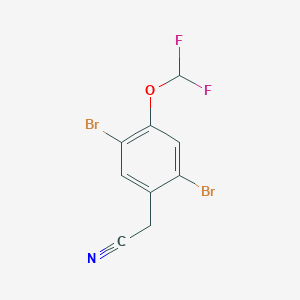

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile

Description

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile is a brominated aromatic compound with the molecular formula C₉H₅Br₂F₂NO. Its structure features a phenyl ring substituted with two bromine atoms at the 2- and 5-positions, a difluoromethoxy group (-OCF₂H) at the 4-position, and an acetonitrile (-CH₂CN) moiety.

Properties

IUPAC Name |

2-[2,5-dibromo-4-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F2NO/c10-6-4-8(15-9(12)13)7(11)3-5(6)1-2-14/h3-4,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAZDMQPVFEXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)OC(F)F)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile typically involves the bromination of 4-(difluoromethoxy)phenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products with minimal by-products. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).

Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

Substitution: Derivatives with substituted nucleophiles at the bromine positions.

Reduction: Amines derived from the reduction of the nitrile group.

Oxidation: Quinones and other oxidized phenyl derivatives.

Scientific Research Applications

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile is primarily determined by its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The nitrile group may also play a role in modulating the compound’s reactivity and interaction with cellular components.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in Flame Retardancy

Brominated flame retardants (BFRs) dominate this category. Key comparisons include:

Tetrabromobisphenol A (TBBPA; CAS 79-94-7)

- Structure: Two phenol rings linked by a methylethylidene group, each substituted with two bromine atoms at the 2,6-positions.

- Applications : Widely used in epoxy resins for printed circuit boards and electronics .

- Environmental Behavior : Persistent, bioaccumulative, and classified as an endocrine disruptor .

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile

- Distinct Features: Unlike TBBPA, this compound lacks a bisphenol backbone, instead incorporating a nitrile group and difluoromethoxy substituent.

Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)- (CAS 25327-89-3)

Functional Analogs in Plant Volatiles

Phenylacetonitrile derivatives are naturally occurring herbivore-induced volatiles (HIVs):

Phenylacetonitrile (Natural Variant)

- Structure : Simple phenylacetonitrile without halogenation.

- Role in Nature : Emitted by plants like Fraxinus spp. and Brassica spp. to attract parasitoid wasps for pest control .

- Comparison : The bromine and difluoromethoxy groups in 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile likely reduce volatility, making it less effective as a signaling compound but more stable in industrial settings.

Data Table: Key Properties and Comparisons

Research Findings and Implications

- Thermal Stability: Bromine and fluorine substituents in 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile likely enhance thermal resistance compared to non-halogenated phenylacetonitriles, though less than TBBPA due to the absence of a bisphenol backbone .

- Toxicity: No direct data exists, but brominated aromatics are often associated with endocrine disruption. The nitrile group could introduce cyanide release risks under extreme conditions .

Biological Activity

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, featuring bromine and fluorine substituents along with a nitrile group, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula for 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile is C₁₃H₈Br₂F₂N. Its structural components include:

- Bromine atoms at the 2 and 5 positions on the phenyl ring.

- A difluoromethoxy group (–O–CF₂F) that enhances lipophilicity.

- A nitrile group (–C≡N) which can participate in various chemical reactions.

Biological Activity Overview

Research indicates that 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been investigated against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile may exhibit anticancer activity. Research indicates that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Specific cancer types investigated include breast and colon cancer cells.

The biological activity of 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile is likely mediated through its interaction with specific molecular targets:

- Enzymatic Inhibition : The presence of halogen atoms may enhance binding affinity to enzymes involved in cellular metabolism.

- Receptor Modulation : The compound may interact with cell surface receptors, altering signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

-

Anticancer Study :

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Induced apoptosis at concentrations above 50 µM; significant reduction in cell viability was observed after 48 hours of treatment.

-

Mechanistic Study :

- Objective : To investigate the signaling pathways affected by the compound.

- Findings : Inhibition of PI3K/AKT pathway was noted, suggesting a mechanism for its anticancer effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,5-Dibromo-4-(decyloxy)phenol | Similar brominated structure | Moderate antimicrobial activity |

| 2,5-Dibromo-4-(trifluoromethoxy)phenol | Similar fluorinated structure | Limited anticancer activity |

| 2,5-Dibromo-4-(methoxy)phenylacetonitrile | Lacks fluorine substituents | Weaker overall biological activity |

The unique combination of bromine and difluoromethoxy groups in 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile contributes to its enhanced bioactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.